molecular formula C24H20BrNO4 B1301975 Fmoc-L-2-Bromophenylalanine CAS No. 220497-47-2

Fmoc-L-2-Bromophenylalanine

Cat. No. B1301975
CAS RN: 220497-47-2
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-2-Bromophenylalanine is a derivative of phenylalanine, an amino acid, which is modified to include a bromine atom on the aromatic ring and protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This modification is designed to facilitate its incorporation into peptides during solid-phase peptide synthesis (SPPS). The Fmoc group is a common protecting group that can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide chains.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of the amino acid. In the case of this compound, the synthesis may involve a halogenation step to introduce the bromine atom into the phenyl ring. The papers provided discuss the synthesis of various Fmoc-protected amino acids and their analogues, which are often used in SPPS. For example, the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using Suzuki-Miyaura cross-coupling reactions is reported, which could be a method applicable to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of the phenylalanine core with a bromine substituent at the 2-position of the aromatic ring and the Fmoc group attached to the nitrogen of the amino group. The presence of the bromine atom could influence the electronic properties of the molecule and potentially affect its reactivity and interaction with other molecules during peptide synthesis.

Chemical Reactions Analysis

This compound would be expected to participate in the standard chemical reactions involved in peptide bond formation during SPPS. The Fmoc group would be removed under basic conditions to expose the free amino group, which could then react with the carboxyl group of another amino acid or peptide to form a peptide bond. The bromine atom on the aromatic ring could potentially be involved in further chemical modifications or cross-coupling reactions, as suggested by the synthesis of various Fmoc-protected amino acids through Suzuki-Miyaura cross-coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the Fmoc group and the bromine substituent. The Fmoc group is known to be cleavable under basic conditions, which is essential for its role in SPPS. The bromine atom could increase the molecular weight and potentially affect the hydrophobicity of the molecule. The papers provided do not specifically discuss the properties of this compound, but they do mention the properties of similar Fmoc-protected amino acids and their behavior in peptide synthesis .

Scientific Research Applications

Synthesis of Unnatural Amino Acids and Peptides

Fmoc-L-2-Bromophenylalanine is utilized in the synthesis of Fmoc-protected aryl/heteroaryl-substituted phenylalanines using nonaqueous palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method enables the direct formation of a variety of unnatural biaryl-containing amino acids, which are pivotal for subsequent Fmoc solid-phase peptide synthesis, showcasing its versatility in creating novel peptides with potential therapeutic applications (Qiao et al., 2016).

Antibacterial and Anti-inflammatory Applications

This compound derivatives, such as Fmoc-pentafluoro-l-phenylalanine, have been explored for their antibacterial capabilities. The nanoassemblies formed by these derivatives exhibit significant antibacterial properties and are integrated within resin-based composites to inhibit bacterial growth without affecting the mechanical and optical properties of the materials, indicating potential for biomedical material development (Schnaider et al., 2019).

Self-assembly and Hydrogelation for Biomedical Applications

Research on this compound and its derivatives has also focused on their self-assembly and hydrogelation properties. These compounds can efficiently self-assemble into amyloid-like fibrils and promote hydrogelation in aqueous solvents, which is influenced by the halogenation of the phenylalanine side-chain. Such properties are crucial for the development of novel biomaterials for drug delivery and tissue engineering (Ryan et al., 2010).

Enhanced Material Properties

The inclusion of this compound in the design of composite materials can significantly enhance their functionality. For instance, the self-assembled nanostructures of Fmoc-decorated amino acids have demonstrated not only intrinsic antibacterial properties but also the capacity to form stable and transparent hydrogels that can stabilize fluorescent silver nanoclusters, showcasing the multifunctionality of materials derived from these amino acids (Zhao et al., 2021).

Mechanism of Action

Target of Action

Fmoc-L-2-Bromophenylalanine, also known as FMOC-PHE(2-BR)-OH, is primarily used as a protecting group for amines in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The mode of action of this compound involves the protection of the amino group of an amino acid during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amino group from reacting prematurely during the synthesis process .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the controlled formation of peptide bonds, which are the primary structures in proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include the formation of proteins with specific sequences and structures .

Pharmacokinetics

Its properties such as its molecular weight (466324), density (15±01 g/cm3), and boiling point (6571±550 °C at 760 mmHg) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with specific sequences and structures . By protecting the amino group during synthesis, the compound allows for the controlled formation of peptide bonds, leading to the creation of desired peptides .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its specific melting point (167.8 °C) and boiling point . Additionally, the compound must be stored at 0°C to maintain its stability . The compound’s action can also be influenced by the presence of other chemicals in its environment, such as the specific reactants used in peptide synthesis .

Safety and Hazards

Fmoc-L-2-Bromophenylalanine may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The global FMOC L 2 BROMOPHENYLALANINE market is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 . This indicates that there is a growing interest and potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

Fmoc-L-2-Bromophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s interaction with biomolecules. These interactions are crucial for the compound’s role in facilitating peptide synthesis and modification .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s incorporation into peptides can alter their biological activity, affecting receptor binding and signal transduction. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in amino acid utilization and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group can be selectively removed under basic conditions, exposing the amino group for peptide bond formation. The bromine atom on the phenyl ring can form halogen bonds with other molecules, influencing the compound’s binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and differentiation reported over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. Threshold effects have been reported, with specific dosages required to achieve desired biological outcomes without causing toxicity. These findings highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, facilitating its incorporation into peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes. These interactions are crucial for the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular uptake mechanisms. These properties are important for understanding the compound’s bioavailability and efficacy in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and other cellular processes. Understanding its subcellular localization is essential for elucidating its role in biochemical pathways .

properties

IUPAC Name

(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370315
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220497-47-2
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-bromophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.